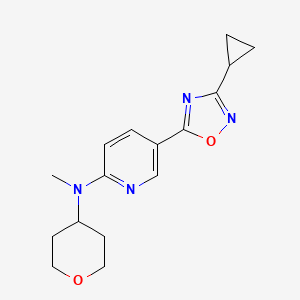![molecular formula C12H23N3O2S B4118393 N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118393.png)
N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Overview
Description
N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea, also known as MPPT, is a compound that has gained attention in the scientific research community due to its potential for use in a variety of applications. MPPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is not fully understood, but it is thought to involve the inhibition of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide (NO). Nitric oxide is a signaling molecule that is involved in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce blood pressure in animal models, and has been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have neuroprotective effects, and has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, this compound has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have more harmful side effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Future Directions
There are a number of potential future directions for research on N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea. One area of interest is the development of more potent and selective inhibitors of NOS, which could have potential therapeutic applications in a variety of conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential targets for the compound. Finally, there is potential for the development of new formulations of this compound that could improve its efficacy and reduce its toxicity.
Scientific Research Applications
N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been used in a range of scientific research applications, including studies on the effects of the compound on the central nervous system, cardiovascular system, and immune system. The compound has been shown to have potential for use in the treatment of a variety of conditions, including hypertension, inflammation, and pain.
properties
IUPAC Name |
1-(3-methoxypropyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-17-10-4-7-14-12(18)13-6-3-9-15-8-2-5-11(15)16/h2-10H2,1H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXIVJQBKLURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NCCCN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4118310.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118314.png)


![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)
![N-1-adamantyl-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4118355.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(diphenylmethyl)-1-piperazinecarbothioamide](/img/structure/B4118356.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
![2,6-dimethyl-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B4118366.png)
![N-benzyl-3-chloro-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4118370.png)
![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4118376.png)
![N-(3,4-dimethylphenyl)-4-(2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4118400.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118406.png)